molecular formula C14H14N2O B1269579 2-amino-N-(2-methylphenyl)benzamide CAS No. 4943-85-5

2-amino-N-(2-methylphenyl)benzamide

Cat. No.: B1269579
CAS No.: 4943-85-5
M. Wt: 226.27 g/mol
InChI Key: UOXHTELQAYPDBQ-UHFFFAOYSA-N
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Description

2-Amino-N-(2-methylphenyl)benzamide is an ortho-substituted benzamide derivative characterized by an amino group (-NH₂) at the 2-position of the benzamide core and a 2-methylphenyl group attached via the amide nitrogen. This compound belongs to a broader class of 2-aminobenzamides, which are of significant interest in medicinal and synthetic chemistry due to their diverse biological activities and utility as intermediates in organic synthesis.

Properties

IUPAC Name

2-amino-N-(2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXHTELQAYPDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352176
Record name 2-amino-N-(2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4943-85-5
Record name 2-amino-N-(2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-methylphenyl)benzamide typically involves the reaction of 2-aminobenzamide with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amino group to the isocyanate, followed by cyclization to form the benzamide structure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers advantages such as improved reaction control, higher yields, and reduced production time. The use of microreactors allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Oxidation

The amino group undergoes oxidation to form nitro derivatives under strong acidic conditions. For example:

  • Reagent: Potassium permanganate (KMnO₄) in acidic medium.

  • Product: Quinones or nitrobenzamide derivatives .
    This reaction is significant in synthesizing biologically active compounds, such as anticancer agents .

Reduction

The carbonyl group of the amide is susceptible to reduction:

  • Reagent: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

  • Product: Corresponding alcohols or amines.
    This pathway is utilized in drug development to modify pharmacokinetic properties .

Substitution

The aromatic rings undergo electrophilic substitution:

  • Reagent: Nitric acid (HNO₃) or bromine (Br₂) in acetic acid.

  • Product: Nitrated or halogenated derivatives.
    Substitution enhances the compound’s bioactivity, as seen in its antiviral and antimicrobial properties .

Reaction Conditions and Outcomes

Reaction TypeReagentConditionsMajor Product
OxidationKMnO₄AcidicNitro compounds
ReductionLiAlH₄MethanolAmines
SubstitutionHNO₃0–25°CNitrated benzamides

Therapeutic Implications

Research highlights the compound’s role in:

  • Antineoplastic activity: Derivatives exhibit dose-dependent tumor growth inhibition .

  • Antiviral efficacy: Targets HBV core proteins, reducing viral DNA replication.

  • Antimicrobial effects: Inhibits Gram-positive bacteria, indicating antibiotic potential.

Comparative Analysis of Reaction Pathways

Reaction PathwayKey ObservationsReference
OxidationSelective nitration at para positions
ReductionFormation of secondary amines enhances solubility
SubstitutionHalogenation improves lipophilicity

Structural and Reactivity Insights

The compound’s molecular structure (C14H14N2O) dictates its reactivity:

  • Amide group: Facilitates nucleophilic attack and hydrogen bonding.

  • Aromatic rings: Enable π-π interactions and electrophilic substitution .

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzamide structure with an amino group and a 2-methylphenyl substituent. Its properties include:

  • Molecular Weight : 226.27 g/mol
  • LogP : 3.4
  • Polar Surface Area : 55 Ų
  • Hydrogen Bond Donors : 2
  • Hydrogen Bond Acceptors : 2

These properties contribute to its reactivity and biological activity, making it an essential building block in various chemical syntheses.

Drug Development

2-amino-N-(2-methylphenyl)benzamide has been investigated for its potential as a pharmaceutical agent due to its structural characteristics that allow for interactions with biological targets. Notable applications include:

  • Anticancer Research : Derivatives of this compound have shown significant inhibition against various cancer cell lines, indicating potential use in targeted therapies for neoplastic diseases .
  • Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various derivatives that enhance therapeutic efficacy or provide new pharmacological profiles. Its versatility in organic synthesis allows researchers to modify its structure to explore different biological activities.

Material Science

In addition to its pharmaceutical applications, this compound is utilized in the production of polymers and other materials due to its amide functional group, which can enhance the properties of plastics and rubbers.

Agricultural Chemicals

The compound's reactivity makes it suitable for developing agrochemicals, including pesticides and herbicides, contributing to advancements in agricultural science.

Case Studies

StudyFocusFindings
US5137918AAntineoplastic agentsIdentified derivatives effective against malignant diseases .
PubChem ResearchBiological activityConfirmed potential antimicrobial effects and anticancer properties .
Industrial Chemistry ReportsMaterial applicationsHighlighted uses in polymer synthesis and agricultural chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Effects

The biological and physicochemical properties of 2-aminobenzamides are heavily influenced by substituents on the phenyl ring and the amide nitrogen. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of 2-Aminobenzamide Derivatives
Compound Name Substituent on Amide Nitrogen Key Features Reference
2-Amino-N-(2-methylphenyl)benzamide 2-methylphenyl (ortho-methyl) Ortho-methyl group introduces steric hindrance; potential for altered solubility. [N/A]
2-Amino-N-(p-tolyl)benzamide (7) 4-methylphenyl (para-methyl) Para-methyl group enhances electron-donating effects; 97% synthesis yield.
2-Amino-N-(4′-bromophenyl)benzamide (2b) 4-bromophenyl Electron-withdrawing bromine increases reactivity; m.p. 118–168°C.
2-Amino-N-(2-methoxyphenyl)benzamide 2-methoxyphenyl Methoxy group provides electron-withdrawing effects; MW = 242.278 g/mol.
CI-994 (4-(acetylamino)-N-(2-aminophenyl)benzamide) 2-aminophenyl with acetyl group HDAC inhibitor; induces histone hyperacetylation.
2-Amino-N-(3-chlorophenyl)benzamide 3-chlorophenyl Chlorine substituent enhances lipophilicity; used in anticancer research.
Key Observations:
  • Substituent Position : Ortho-substituted derivatives (e.g., 2-methylphenyl) exhibit steric hindrance, which may reduce rotational freedom and affect binding to biological targets compared to para-substituted analogs (e.g., p-tolyl in compound 7) .
  • In contrast, electron-withdrawing groups (e.g., bromine in compound 2b) may improve reactivity in electrophilic substitutions .
  • Biological Activity : The HDAC inhibitor CI-994 demonstrates that substituents on the amide nitrogen can dictate pharmacological mechanisms. The ortho-methyl group in the target compound may similarly influence bioactivity, though specific data are lacking .
Key Observations:
  • High-Yield Routes : The use of isatoic anhydride with aromatic amines (e.g., p-toluidine) consistently yields >90% products under mild conditions .
  • Steric Challenges : Ortho-substituted amines (e.g., 2-methylaniline) may require optimized reaction conditions due to steric hindrance during amide bond formation.

Physicochemical Properties

Table 3: Physical Properties of Selected Analogs
Compound Name Melting Point (°C) Molecular Weight (g/mol) Spectral Data (Key Peaks) Reference
2-Amino-N-(p-tolyl)benzamide (7) Not reported 242.29 IR: 3320 cm⁻¹ (N-H); ¹H-NMR: δ 6.8–7.4 (aromatic)
2-Amino-N-(4′-bromophenyl)benzamide (2b) 118–168 305.13 MS: m/z 305 (M⁺)
2-Amino-N-(2-methoxyphenyl)benzamide Not reported 242.28 IR: 1650 cm⁻¹ (C=O); ¹H-NMR: δ 3.8 (OCH₃)
Key Observations:
  • Melting Points : Halogenated derivatives (e.g., 4′-bromo) exhibit higher melting points due to increased molecular symmetry and intermolecular forces .
  • Spectral Signatures : The ortho-methyl group in the target compound would likely cause upfield shifts in ¹H-NMR due to shielding effects, distinguishing it from para-substituted analogs .

Biological Activity

2-amino-N-(2-methylphenyl)benzamide, also known as a benzamide derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

  • Chemical Formula : C14H14N2O
  • Molecular Weight : 226.28 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to several mechanisms:

  • Antineoplastic Activity : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that benzamide derivatives can inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation in neoplastic cells .
  • Antiviral Properties : Research has demonstrated that certain benzamide derivatives can interfere with viral replication processes. For example, specific benzamides have been identified to reduce HBV DNA levels by promoting the formation of empty capsids through interactions with HBV core proteins .
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in cancer progression and viral replication. For instance, some studies highlight the inhibition of dihydrofolate reductase (DHFR) as a mechanism through which benzamide derivatives exert their effects on cell growth and proliferation .

Cancer

A series of studies have evaluated the antitumor effects of benzamide derivatives, including this compound:

  • In Vivo Studies : In animal models, compounds exhibiting similar structures have been shown to significantly reduce tumor size in models of mammary adenocarcinoma and colon carcinoma. For example, a related compound demonstrated complete inhibition of tumor growth at specific dosages (e.g., 7.0 mg/kg/day) in SD rats .
  • In Vitro Studies : Cytotoxicity assays against various cancer cell lines revealed that certain benzamides possess IC50 values indicating potent antitumor activity, with values often below 250 µg/mL being considered cytostatically active .

Infectious Diseases

The antiviral potential of benzamides has been explored extensively:

  • Hepatitis B Virus (HBV) : Benzamide derivatives have shown promising results in reducing HBV replication in vitro by disrupting nucleocapsid assembly, suggesting their potential use as antiviral agents .
  • Trypanosomiasis : A related compound was found to exhibit potent activity against Trypanosoma brucei, with an EC50 value as low as 0.001 μM in vitro, indicating strong antiparasitic properties .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamides:

  • Substituent Effects : Variations in substituents at the aromatic rings significantly influence the potency and selectivity of these compounds. For example, modifications at the para or ortho positions can enhance binding affinity to target proteins or improve pharmacokinetic properties .
  • Lead Optimization : The identification of lead compounds through high-throughput screening has led to the development of more potent analogues with improved selectivity and reduced toxicity profiles for both cancer and viral targets .

Case Studies

  • Antitumor Efficacy in Rats :
    • A study evaluated the effects of a related benzamide on mammary adenocarcinoma induced by methylnitrosurea (MNU). The compound demonstrated significant tumor volume reduction compared to control groups over a treatment period .
  • Antiviral Activity Against HBV :
    • In vitro experiments showed that specific benzamides could effectively reduce HBV DNA levels by targeting the viral core protein assembly process .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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